Product packaging for PEG-20 methyl glucose sesquistearate(Cat. No.:CAS No. 72175-39-4)

PEG-20 methyl glucose sesquistearate

Cat. No.: B148215
CAS No.: 72175-39-4
M. Wt: 654.9 g/mol
InChI Key: GAVHCPRAFWGCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PEG-20 Methyl Glucose Sesquistearate (CAS 68389-70-8; 72175-39-4) is a nonionic, sugar-based surfactant and emulsifier derived from the transesterification of methyl glucoside and stearic acid methyl ester, followed by ethoxylation with an average of 20 moles of ethylene oxide . This synthesis yields a compound with a molecular weight of 654.9 g/mol and a Hydrophile-Lipophile Balance (HLB) value between 14 and 16, characterizing it as an effective stabilizer for oil-in-water (O/W) emulsions . Its molecular structure combines hydrophilic polyethylene glycol chains with lipophilic stearic acid esters, enabling it to function as a multifunctional ingredient with emulsifying, stabilizing, and skin-conditioning properties . In research and development, this compound is extensively applied in formulating stable emulsions for cosmetic and personal care products, including facial cleansers, creams, lotions, and shampoos, at recommended use levels of 0.5–3.0% . Its mild and non-irritating nature makes it a valuable subject for studies focused on developing products for sensitive skin or mild cleansing applications . Beyond cosmetics, its role as an excipient in pharmaceutical formulations is of significant research interest, particularly for its ability to enhance the solubility, stability, and bioavailability of active ingredients in topical dermatological products and drug delivery systems . The global market for this ingredient is experiencing growth, driven by trends in sustainable and natural cosmetics, highlighting its continued relevance in industrial and academic research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H66O12 B148215 PEG-20 methyl glucose sesquistearate CAS No. 72175-39-4

Properties

CAS No.

72175-39-4

Molecular Formula

C33H66O12

Molecular Weight

654.9 g/mol

IUPAC Name

octadecanoic acid;2-[[3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol

InChI

InChI=1S/C18H36O2.C15H30O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h2-17H2,1H3,(H,19,20);11-19H,2-10H2,1H3

InChI Key

GAVHCPRAFWGCAD-UHFFFAOYSA-N

SMILES

CCO.COC1C(C(C(C(O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O

Isomeric SMILES

CCO.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO

Other CAS No.

72175-39-4

Related CAS

68389-70-8

Synonyms

PEG-20 Methyl glucose sesquistearate, Glucamate SSE-20(TM)

Origin of Product

United States

Scientific Research Applications

Chemical Composition and Properties

PEG-20 Methyl Glucose Sesquistearate is derived from the ether of mono- and diesters of methyl glucose and stearic acid. It exhibits both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties due to its combination of polyethylene glycol and stearic acid. This dual affinity enables the formation of stable emulsions, which is critical for product consistency and performance .

Key Properties:

  • HLB Value: 15, indicating a strong emulsifying ability.
  • Irritation Profile: Low ocular irritation potential, making it suitable for sensitive formulations .
  • Form: Typically a pale yellow soft solid.

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its emulsifying properties. Its applications include:

  • Creams and Lotions: Enhances stability by preventing separation of oil and water phases, improving texture and feel on the skin .
  • Makeup Products: Stabilizes pigment suspensions in decorative cosmetics, ensuring consistent color distribution and preventing settling .
  • Hair Care Products: Functions as a thickener and emulsifier in shampoos and conditioners, improving application and performance .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in drug formulations. Its properties allow for:

  • Drug Delivery Systems: Enhances the solubility of active ingredients, improving bioavailability when used in topical or oral formulations .
  • Stabilization of Formulations: Provides stability to liquid formulations, ensuring uniformity over time .

Safety Assessments

Extensive safety evaluations have been conducted on this compound. Studies indicate:

  • Toxicity Levels: An LD50 greater than 5 g/kg in animal studies suggests a low acute toxicity profile .
  • Irritation Tests: Minimal ocular irritation was observed in rabbits during testing, confirming its safety for use in eye-area products .

Case Studies

Several case studies highlight the effectiveness of this compound in various formulations:

  • Stabilization of Emulsions:
    • A study demonstrated that incorporating this compound into a lotion formulation significantly improved emulsion stability compared to formulations without it. The product maintained its consistency over extended periods, reducing the need for additional thickeners .
  • Enhanced Skin Feel:
    • In a comparative study on moisturizers, products containing this compound received higher consumer ratings for texture and application feel than those using traditional emulsifiers. This highlights its role in enhancing user experience .
  • Pharmaceutical Formulation:
    • A pharmaceutical case study focused on a topical drug delivery system where this compound improved the solubility of hydrophobic drugs, leading to better absorption rates in clinical trials .

Comparison with Similar Compounds

Functional and Structural Comparisons

Table 1: Key Properties of PEG-20 Methyl Glucose Sesquistearate and Analogues
Compound HLB* Value Primary Function Phase Behavior (80°C) Key Applications Safety Concerns
This compound ~15 O/W emulsifier, stabilizer Lamellar (La) phases Moisturizers, cleansers, sunscreens Potential PEG-related impurities
Methyl Glucose Sesquistearate ~6–8 W/O emulsifier, thickener Lamellar (La) phases Creams, lotions, anhydrous formulations Low toxicity; no major restrictions
Sorbitan Stearate ~4.7 W/O emulsifier, foam booster Dispersed crystalline Shampoos, conditioners, creams Limited irritation risk
PEG-100 Stearate ~18–19 O/W emulsifier, solubilizer Hexagonal/micellar Serums, gels, high-water-content emulsions Ethylene oxide/dioxane contamination
TRIBEHENIN PEG-20 ESTERS ~12–14 Stabilizer, viscosity modifier Isotropic phases High-stability creams, lotions Generally recognized as safe (GRAS)


*Hydrophilic-Lipophilic Balance (HLB) values estimated from formulation data .

Performance and Stability

  • Phase Behavior : this compound forms lamellar (La) phases when combined with methyl glucose sesquistearate (e.g., 70:30 ratio), enhancing emulsion viscosity and thixotropy . In contrast, PEG-100 Stearate favors micellar or hexagonal phases, suitable for lightweight textures .
  • Rheological Impact : Blends of this compound and methyl glucose sesquistearate exhibit superior yield stress and viscoelasticity compared to PEG-20 Methyl Oleate or Laureth-23, which prioritize sensory attributes (e.g., silky feel) over stability .
  • pH Compatibility : this compound is compatible with pH-regulating systems (e.g., lactobionic acid in emollients), unlike Sorbitan Stearate, which degrades in acidic environments .

Preparation Methods

Reaction Mechanism

Esterification involves transesterification between methyl glucoside and stearic acid methyl ester. The primary hydroxyl group at the C6 position of methyl glucoside reacts preferentially due to higher reactivity. The reaction is catalyzed by NaOMe at 150–180°C under inert nitrogen atmosphere to prevent oxidation.

Reaction Equation:
Methyl glucoside+1.5Stearic acid methyl esterNaOMeMethyl glucose sesquistearate+Methanol\text{Methyl glucoside} + 1.5 \, \text{Stearic acid methyl ester} \xrightarrow{\text{NaOMe}} \text{Methyl glucose sesquistearate} + \text{Methanol}

Key Parameters

ParameterOptimal RangeImpact on Yield
Temperature160–170°CHigher temperatures accelerate reaction but risk decomposition
Molar Ratio1:1.5 (glucoside:ester)Excess ester improves conversion
Catalyst Concentration1.0–1.5 wt%Higher concentrations reduce reaction time
Reaction Time4–6 hoursProlonged time ensures completion

Methanol byproduct is removed via vacuum distillation to shift equilibrium toward product formation. The intermediate, methyl glucose sesquistearate, is purified through washing with warm water to remove unreacted catalysts and esters.

Step 2: Ethoxylation to Introduce PEG-20 Chains

Ethoxylation Process

The purified methyl glucose sesquistearate undergoes ethoxylation with ethylene oxide in a pressurized reactor. KOH (0.5–1.0 wt%) catalyzes the addition of 20 ethylene oxide units to the remaining hydroxyl groups.

Reaction Conditions:

  • Temperature : 120–140°C

  • Pressure : 3–5 bar

  • Ethylene Oxide Feed Rate : Controlled to prevent exothermic runaway reactions.

Molecular Weight Control

The degree of ethoxylation (n=20) is monitored via hydroxyl value (HV) testing. A HV reduction from 200–300 mg KOH/g (pre-ethoxylation) to <50 mg KOH/g confirms successful PEG-20 attachment.

Catalysts and Reaction Conditions

Catalyst Selection

  • NaOMe : Preferred for esterification due to high activity and minimal side reactions.

  • KOH : Used in ethoxylation for its stability under high pH and temperature.

Side Reactions and Mitigation

  • Hydrolysis : Minimized by maintaining anhydrous conditions.

  • Polymerization : Controlled through precise temperature regulation during ethoxylation.

Purification and Quality Control

Post-synthesis purification ensures compliance with cosmetic and pharmaceutical standards:

  • Neutralization : Residual catalyst is neutralized with phosphoric acid.

  • Bleaching : Activated carbon treatment removes colored impurities.

  • Filtration : Molecular sieves or membrane filtration eliminate particulates.

Quality Parameters:

ParameterSpecificationMethod
Purity≥95%HPLC
HLB Value14–16Titration
Heavy Metals<10 ppmICP-MS

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous reactors for esterification and batch autoclaves for ethoxylation. Key challenges include:

  • Heat Management : Jacketed reactors with coolant systems control exothermic reactions.

  • Ethylene Oxide Handling : Closed-loop systems prevent worker exposure.

  • Waste Reduction : Methanol and unreacted esters are recycled via distillation.

Comparative Analysis of Alternative Synthesis Pathways

Direct Esterification vs. Transesterification

  • Direct Esterification : Uses free stearic acid and methyl glucoside but requires acid catalysts (e.g., H₂SO₄), leading to higher impurity levels.

  • Transesterification : Preferred for higher yields (85–90%) and milder conditions.

Solvent-Free vs. Solvent-Assisted

Solvent-free methods reduce waste but demand precise temperature control. Solvent-assisted (e.g., toluene) processes improve mixing but introduce additional purification steps.

Recent Advances in Synthesis Methodologies

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) enable esterification at lower temperatures (60–80°C), reducing energy consumption. However, enzyme costs remain prohibitive for industrial use.

Continuous Flow Reactors

Microreactors enhance heat and mass transfer, improving ethoxylation efficiency by 15–20% compared to batch systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PEG-20 methyl glucose sesquistearate
Reactant of Route 2
PEG-20 methyl glucose sesquistearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.